エンドスルファンエーテル

概要

説明

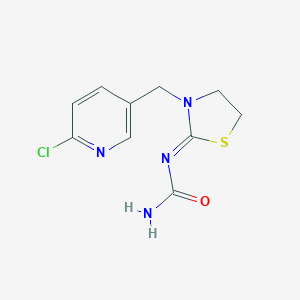

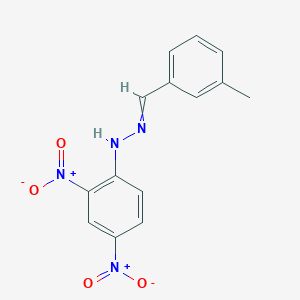

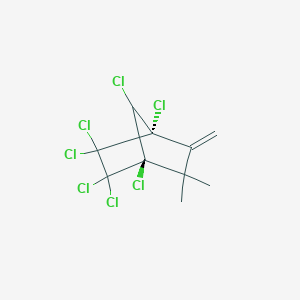

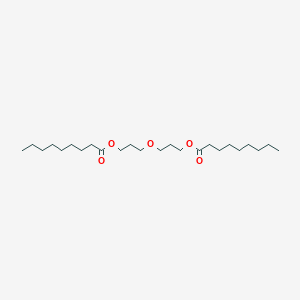

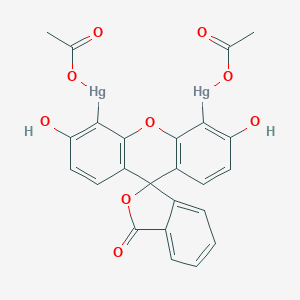

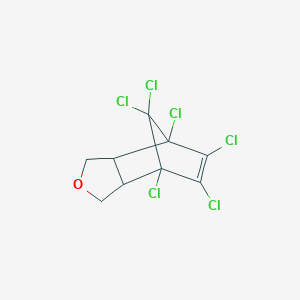

Endosulfan ether is a chemical compound with the formula C9H6Cl6O . It is an organochlorine compound .

Molecular Structure Analysis

The molecular structure of Endosulfan ether is represented by the formula C9H6Cl6O . The IUPAC Standard InChI is InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 .

Chemical Reactions Analysis

Endosulfan ether undergoes degradation under ultra-violet light, forming endosulfan diol . The degradation pathway involves the transformation of endosulfan diol to endosulfan ether and finally to its complete degradation .

科学的研究の応用

光触媒プロセス

エンドスルファンエーテルは、光触媒プロセスの研究に使用されています . ある研究では、Ag/TiO2/Fe3O4光触媒を用いて、可視光およびUV-A光下におけるエンドスルファン(残留性有機汚染物質)の除去効率と代謝物の生成が調べられました . エンドスルファンの除去効率は、可視光源とUV-A光源でそれぞれ86.14%と85.46%と最高に達しました .

水処理

エンドスルファンエーテルは、水処理研究において重要な役割を果たしています . 磁気的に回収された光触媒の再利用実験では、4サイクル後も約80%の高い除去効率が得られました . 最適な光触媒実験条件下で、エンドスルファンを注入した水道処理場入口と湧水ネットワークから採取した実試料では、除去効率はそれぞれ86.7%と84.8%であることがわかりました .

環境保健学

エンドスルファンエーテルは、環境保健学研究で使用されています . 原水試料に多量に含まれている硝酸イオンと硫酸イオンは、エンドスルファンの除去にほとんど影響を与えないことが示されています .

農薬研究

エンドスルファンは、広域スペクトルで高効果の有機塩素系農薬です . 1950年代から、果物、野菜、お茶、綿、トウモロコシ、大豆、穀物などの作物の害虫やダニの駆除に広く使用されてきました

作用機序

Target of Action

Endosulfan ether, like its parent compound endosulfan, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is a major inhibitory neurotransmitter in the mammalian central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

Endosulfan ether acts as a non-competitive GABA inhibitor . It binds to the GABA-gated chloride channel receptors, inhibiting GABA-induced chloride flux across membranes in the central nervous system . This disruption of normal physiological processes can lead to hyperactivity, nausea, dizziness, headaches, and even convulsions .

Biochemical Pathways

Endosulfan ether is involved in several biochemical pathways. It is a product of the photochemical degradation of endosulfan under ultraviolet light . The degradation pathway involves the formation of endosulfan diol, its transformation to endosulfan ether, and finally, complete degradation . Endosulfan ether, along with endosulfan diol and endosulfan lactone, are intermediates in endosulfan degradation by microorganisms, indicating that the degradation occurs via the hydrolysis pathway .

Result of Action

The result of endosulfan ether’s action is primarily neurotoxicity . It disrupts the normal functioning of the central nervous system, leading to a range of symptoms from hyperactivity to convulsions . It also poses a threat to human health and a wide spectrum of aquatic and terrestrial species .

Action Environment

Endosulfan ether’s action, efficacy, and stability are influenced by environmental factors. It is relatively stable to light in the visible spectrum but is subjected to photochemical degradation under ultraviolet light . Its persistence in various environmental compartments and its potential for bioaccumulation can lead to long-term environmental contamination and harm to higher trophic levels .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Endosulfan ether, like its parent compound endosulfan, interacts with various enzymes, proteins, and other biomoleculesIt is known that endosulfan and its derivatives can induce oxidative stress, leading to the production of reactive oxygen species . This suggests that endosulfan ether may interact with antioxidant enzymes and other proteins involved in oxidative stress responses.

Cellular Effects

Endosulfan ether can have significant effects on various types of cells and cellular processes. For instance, exposure to endosulfan can lead to DNA damage, triggering a compromised DNA damage response . This suggests that endosulfan ether may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of endosulfan ether is not fully understood. Studies on endosulfan suggest that it exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that endosulfan ether shares some of these mechanisms of action.

Temporal Effects in Laboratory Settings

Endosulfan ether, due to its stability and persistence, can have long-term effects on cellular function in both in vitro and in vivo studies . Over time, the effects of endosulfan ether may change due to its degradation and the subsequent formation of other metabolites .

Dosage Effects in Animal Models

In animal models, the effects of endosulfan ether likely vary with different dosages. High doses of endosulfan have been shown to cause significant reproductive damage in Swiss albino mice . It is possible that endosulfan ether could have similar dosage-dependent effects.

Metabolic Pathways

Endosulfan ether is involved in the metabolic pathways of endosulfan degradation . It is formed through the hydrolysis pathway of endosulfan degradation

Transport and Distribution

Endosulfan ether, like endosulfan, is likely transported and distributed within cells and tissues. Endosulfan is known to be widely distributed in the environment and can be detected in soil, sediments, air, water, and vegetation . It is likely that endosulfan ether shares similar transport and distribution characteristics.

特性

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWHXBGVRURFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052704 | |

| Record name | Endosulfan ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-52-6 | |

| Record name | Endosulfan ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3369-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endosulfan ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。